molecular formula C14H16ClNO5S B2696793 3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide CAS No. 1428378-13-5

3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide

Cat. No.: B2696793
CAS No.: 1428378-13-5
M. Wt: 345.79
InChI Key: YEULDYQLDPYUBQ-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine (at position 3), methoxy (at position 4), and a sulfonamide group. The sulfonamide nitrogen is further substituted with a 3-(furan-3-yl)-3-hydroxypropyl chain. The chlorine and methoxy groups enhance electron-withdrawing and lipophilic properties, while the hydroxypropyl-furan moiety may contribute to hydrogen bonding and π-π interactions.

Properties

IUPAC Name

3-chloro-N-[3-(furan-3-yl)-3-hydroxypropyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO5S/c1-20-14-3-2-11(8-12(14)15)22(18,19)16-6-4-13(17)10-5-7-21-9-10/h2-3,5,7-9,13,16-17H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEULDYQLDPYUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=COC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide typically involves multiple steps:

  • Formation of the Hydroxypropyl Intermediate: : The initial step involves the preparation of 3-(furan-3-yl)-3-hydroxypropylamine. This can be achieved through the reaction of furfural with nitromethane to form a nitroalkene, followed by reduction to the corresponding amine.

  • Sulfonamide Formation: : The hydroxypropylamine intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

  • Chlorination: : The final step involves the chlorination of the aromatic ring, which can be accomplished using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve high purity of the final product.

    Quality Control: Rigorous testing for impurities and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-3-carboxylic acid derivatives.

  • Reduction: : The nitro group in intermediates can be reduced using hydrogenation or metal hydrides to form the corresponding amine.

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.

Major Products

    Oxidation Products: Furan-3-carboxylic acid derivatives.

    Reduction Products: Amines from nitro intermediates.

    Substitution Products: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Sulfonamide derivatives have been widely studied for their antimicrobial properties. The presence of the furan ring in 3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide may enhance its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth. Research indicates that compounds with similar structures can exhibit significant activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Sulfonamides are also recognized for their anti-inflammatory capabilities. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating conditions characterized by inflammation. Studies have shown that derivatives of sulfonamides can reduce inflammation in various models, suggesting that this compound may possess similar properties .

Neuroprotective Potential

Emerging research suggests that compounds with similar structures may have neuroprotective effects, particularly in models of neurodegenerative diseases. The furan moiety is often associated with neurotropic activity, indicating that this compound could be explored for its potential to protect neuronal cells from damage and promote neuronal repair .

Anticancer Activity

The sulfonamide group has been linked to anticancer properties in various studies. Compounds that inhibit specific enzymes involved in cancer cell proliferation have shown promise in preclinical trials. The unique structure of this compound could be optimized to enhance its efficacy as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study evaluating a series of sulfonamide derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the sulfonamide structure could improve efficacy, suggesting that this compound should be further investigated in this context .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies on sulfonamide derivatives revealed their ability to inhibit the production of nitric oxide and pro-inflammatory cytokines in macrophages. This suggests a mechanism by which this compound could exert anti-inflammatory effects, warranting further exploration in vivo .

Case Study 3: Neuroprotection in Animal Models

Research on neuroprotective agents has highlighted the potential of compounds containing furan rings to mitigate oxidative stress in neuronal cells. Preliminary findings indicate that this compound may enhance neuronal survival under stress conditions, supporting its development as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The furan ring and hydroxypropyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include sulfonamides, carboxamides, and heterocyclic derivatives. Key comparisons are outlined below:

Compound Key Structural Features Molecular Weight (g/mol) H-Bond Donors/Acceptors Applications/Properties Ref.
3-Chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide Cl, OMe, sulfonamide, furan-3-yl, hydroxypropyl ~335–340 (estimated) 3 donors, 5 acceptors Hypothetical: Antimicrobial, enzyme inhibition
4-Chloro-N-(3-methoxypropyl)benzenesulfonamide Cl, OMe, sulfonamide, methoxypropyl 263.74 1 donor, 5 acceptors Intermediate in agrochemical synthesis
3-Amino-N-(3-chlorophenyl)-4-hydroxybenzenesulfonamide NH₂, OH, Cl, sulfonamide 298.75 3 donors, 5 acceptors Potential sulfa drug analogue
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Trifluoromethyl, carboxamide, methoxypropyl 323.27 1 donor, 4 acceptors Fungicide (inhibits succinate dehydrogenase)
3-Chloro-N-phenyl-phthalimide Phthalimide core, Cl, phenyl 257.67 0 donors, 4 acceptors Polymer synthesis intermediate

Key Comparisons

Sulfonamide vs. Carboxamide Backbone The sulfonamide group in the target compound (vs.

Substituent Effects Chlorine and Methoxy Groups: Present in both the target compound and 4-chloro-N-(3-methoxypropyl)benzenesulfonamide . These groups increase lipophilicity and metabolic stability compared to amino/hydroxy substituents in 3-amino-N-(3-chlorophenyl)-4-hydroxybenzenesulfonamide . Furan vs. Methoxypropyl: The furan-3-yl group in the target compound introduces aromatic π-system interactions, whereas the methoxypropyl chain in enhances solubility but reduces steric bulk.

H-Bonding and Solubility The hydroxypropyl group in the target compound increases H-bond donors (3 vs.

Biological Activity

  • Flutolanil and cyprofuram (carboxamides) are fungicides targeting mitochondrial enzymes. The target sulfonamide may exhibit similar activity but with altered selectivity due to its distinct backbone and substituents.

Synthetic Utility

  • Unlike 3-chloro-N-phenyl-phthalimide , which is a polymer precursor, the target compound’s sulfonamide group and hydroxypropyl chain suggest utility in drug design or as a synthetic intermediate for bioactive molecules.

Stability and Reactivity

  • The furan ring in the target compound may confer lower oxidative stability compared to fully saturated chains (e.g., methoxypropyl in ). However, the hydroxypropyl group could mitigate this by forming intramolecular H-bonds.
  • The chlorine atom at position 3 may increase resistance to enzymatic degradation compared to unsubstituted analogues.

Biological Activity

3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative that has gained attention due to its potential biological activities. This compound's structure suggests it may exhibit various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14_{14}H16_{16}ClN1_{1}O5_{5}S
  • Molecular Weight : 329.35 g/mol
  • CAS Number : 1428358-49-9

Anticancer Activity

Research indicates that sulfonamide derivatives, including this compound, may exhibit cytotoxic effects against various cancer cell lines. A study evaluating the cytotoxicity of related compounds showed that certain derivatives have selective toxicity towards tumor cells while sparing normal cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases, particularly the S phase .

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamides is well-documented. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a pivotal role in inflammation pathways. This suggests that this compound may also possess anti-inflammatory properties, although direct studies are needed to confirm this.

Case Studies and Research Findings

StudyObjectiveFindings
Evaluate cytotoxicity of 3-formylchromone derivativesIdentified selective cytotoxicity in tumor cells; related compounds showed potential for anti-cancer activity.
Investigate effects on melanoma cellsDemonstrated selective cytotoxic effect; induced cell cycle arrest and reduced melanin production in melanoma cells.
Review pharmacological activities of derivativesHighlighted the potential for anti-tumor activity; indicated low toxicity in preliminary studies.

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